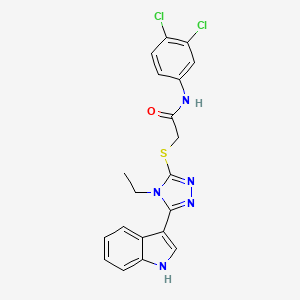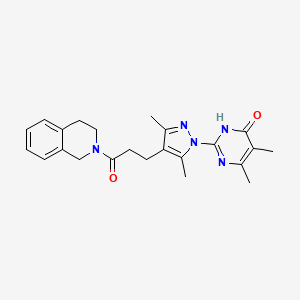![molecular formula C22H19FN6OS B2435921 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863458-39-3](/img/structure/B2435921.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a compound that merges elements of quinoline, triazole, and pyrimidine groups, adorned with a fluorobenzyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multistep reactions:
Formation of Quinoline Derivative: : The quinoline derivative can be synthesized through the Povarov reaction.
Introduction of Triazole and Pyrimidine Groups: : Using click chemistry, the triazole ring can be appended to the quinoline skeleton, followed by the attachment of the pyrimidine group.
Attachment of Fluorobenzyl Moiety: : A nucleophilic substitution reaction allows for the incorporation of the 2-fluorobenzyl group.
Industrial Production Methods: Scaling up the production involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Utilizing continuous flow reactors for precise temperature and mixing control.
Employing high-pressure liquid chromatography (HPLC) for purification.
化学反応の分析
Types of Reactions:
Oxidation: : The compound undergoes oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction processes can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophilic or electrophilic substitutions can occur, altering the functional groups attached to the core structure.
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride (LiAlH4).
Substitution: : Halogenated solvents, catalyzed by acids or bases.
Oxidation: : Forms quinolone derivatives.
Reduction: : Produces secondary amines.
Substitution: : Varies depending on the substituents used.
科学的研究の応用
1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has shown potential in various fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Investigated for its antimicrobial and antiproliferative activities.
Medicine: : Explored as a candidate for anti-cancer drugs.
Industry: : Utilized in the development of new materials with unique properties.
作用機序
This compound exerts its effects by interacting with molecular targets in cells:
Binding to Enzymes: : Inhibits key enzymes involved in cellular processes.
Interacting with DNA/RNA: : Modulates the synthesis and function of nucleic acids.
Disrupting Cellular Pathways: : Alters signaling pathways critical for cell growth and survival.
類似化合物との比較
Uniqueness: Compared to other compounds with similar structures:
Higher Potency: : Demonstrates greater efficacy in biological assays.
Enhanced Selectivity: : Targets specific enzymes or pathways more effectively.
1-(3,4-Dihydroisoquinolin-1(2H)-yl)-2-(methylthio)ethanone
2-((1-Benzyl-1H-[1,2,3]triazol-4-yl)methoxy)-1-(quinolin-4-yl)ethanone
These compounds share similar scaffolds but differ in substituents, affecting their properties and applications.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6OS/c23-17-9-3-1-7-16(17)12-29-21-20(26-27-29)22(25-14-24-21)31-13-19(30)28-11-5-8-15-6-2-4-10-18(15)28/h1-4,6-7,9-10,14H,5,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXKBNMEUBRVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B2435844.png)
![Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2435846.png)

![N-(3,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2435850.png)
![2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride](/img/structure/B2435851.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2435853.png)
![N-(furan-2-ylmethyl)-2-((4-oxo-3-phenyl-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2435854.png)

![3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide](/img/structure/B2435856.png)


